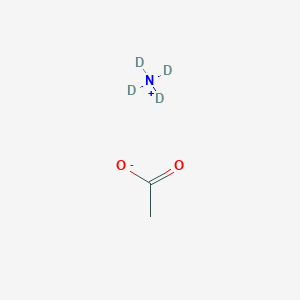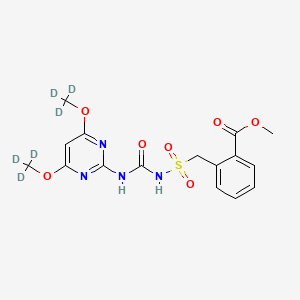
N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 is a synthetic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 typically involves the reaction of 4-Chloro-3-sulfamoylbenzoyl chloride with 2-methylindoline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of inert atmospheres and specific temperature controls to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification systems to ensure the compound is produced efficiently and with high purity. The use of automated systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperature and pH controls .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid: Similar in structure but with different functional groups.
N-(4-Chloro-3-sulfamoylbenzoyl)-L-threonine: Another compound with a similar core structure but different side chains
Uniqueness
N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H15ClN2O3S |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-chloro-5-[2-(trideuteriomethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN2O3S/c1-10-8-11-4-2-3-5-14(11)19(10)16(20)12-6-7-13(17)15(9-12)23(18,21)22/h2-7,9-10H,8H2,1H3,(H2,18,21,22)/i1D3 |
InChI Key |
WOUDRMJGGMLPFR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)










